molecular formula C19H17NO3 B2662527 1-(2-Furyl)-3-(4-phenoxyanilino)-1-propanone CAS No. 724753-95-1

1-(2-Furyl)-3-(4-phenoxyanilino)-1-propanone

Cat. No. B2662527
CAS RN: 724753-95-1
M. Wt: 307.349
InChI Key: MALVCAKEICAXCK-UHFFFAOYSA-N
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Description

1-(2-Furyl)-3-(4-phenoxyanilino)-1-propanone, also known as FPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. FPP is a yellowish powder that is soluble in organic solvents and has a molecular weight of 365.44 g/mol. In

Scientific Research Applications

Green Chemistry and Sustainable Materials

One area of research focuses on the synthesis and application of furyl-containing compounds for green chemistry and sustainable material development. For instance, the elaboration of polybenzoxazine using phloretic acid, a naturally occurring phenolic compound, in place of phenol demonstrates a sustainable alternative to provide specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules. This method emphasizes the use of renewable resources and solvent-free reactions, paving the way for a wide range of applications in materials science (Acerina Trejo-Machin et al., 2017).

Organometallic Chemistry and Catalysis

The synthesis of furyl-indenyl zirconium complexes has been explored for applications in catalysis and polymerization. These complexes have shown potential in the formation of elastomeric polypropylene, highlighting the role of furyl substituents in influencing the polymerization process and the properties of the resulting polymers. Such research indicates the utility of furyl-containing compounds in developing novel catalysts for polymer synthesis (T. Dreier and G. Erker, 2002).

Photochemical Studies

Furyl compounds have been utilized in photochemical reactions to understand their regioselectivity and stereoselectivity. Studies like the Paternò-Büchi reaction between aromatic carbonyl compounds and 1-(3-furyl)alkanols explore these aspects, providing insights into the photochemical behavior of furyl-containing molecules and their potential applications in stereoselective synthesis (M. D’Auria et al., 2008).

Synthesis and Characterization of Furyl-Substituted Compounds

The synthesis and characterization of various furyl-substituted compounds, such as 1,1,1-trihalo-4-methoxy-4-[2-furyl]-3-buten-2-ones, have been reported. These studies focus on developing methodologies for obtaining fluorinated and chlorinated 1,3-dielectrophiles, which are valuable intermediates in organic synthesis and could lead to the development of new materials and pharmaceuticals (A. Flores et al., 2002).

Antimicrobial Activity

Research into the antimicrobial activity of furyl derivatives, such as methyl esters and nitriles of 2-cyano-3-(5′-R-2′-furyl)propenic acid, showcases the biological applications of these compounds. These studies are crucial for discovering new antimicrobial agents and understanding the structure-activity relationships of furyl-containing compounds (S. Balaz et al., 2008).

properties

IUPAC Name

1-(furan-2-yl)-3-(4-phenoxyanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c21-18(19-7-4-14-22-19)12-13-20-15-8-10-17(11-9-15)23-16-5-2-1-3-6-16/h1-11,14,20H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALVCAKEICAXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NCCC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Furyl)-3-(4-phenoxyanilino)-1-propanone

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